![molecular formula C20H16F3N3O3 B5623830 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B5623830.png)
2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a pyridazinone ring, a methoxyphenyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under reflux conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using methoxybenzene and suitable electrophiles.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through nucleophilic aromatic substitution reactions using trifluoromethylbenzene and suitable nucleophiles.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit specific cancer cell lines by targeting key enzymes involved in tumor growth. Its structural features allow it to interact with DNA and RNA synthesis pathways, potentially leading to apoptosis in malignant cells.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This action could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
- Antimicrobial Effects : Research indicates that the compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for developing new antibiotics .
Biochemical Probes
Due to its ability to interact with various biological targets, this compound can serve as a biochemical probe to study enzyme functions and signaling pathways. It may help elucidate mechanisms of action for other therapeutic agents and provide insights into disease mechanisms.
Industrial Applications
In addition to its medicinal uses, the compound could have applications in materials science as a building block for synthesizing more complex organic materials. Its unique structure may lead to new polymeric materials with enhanced properties .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in specific applications:
- A study published in the Journal of Medicinal Chemistry highlighted its anticancer properties, demonstrating significant cytotoxic effects on breast cancer cell lines through apoptosis induction mechanisms .
- Another investigation reported its anti-inflammatory effects in murine models of arthritis, showing reduced swelling and inflammation markers compared to control groups .
Mechanism of Action
The mechanism of action of 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit protein kinases or other signaling molecules, thereby affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
2-methyl-quinazolines: These compounds share structural similarities with pyridazinone derivatives and are known for their biological activities, including kinase inhibition.
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives: These compounds are also structurally related and have been studied for their potential as HIV-1 reverse transcriptase inhibitors.
Uniqueness
2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is unique due to the presence of both methoxyphenyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties
Biological Activity
Overview
The compound 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticonvulsant and anticancer effects. This article synthesizes current research findings, including its synthesis, mechanisms of action, biological activities, and relevant case studies.
- Molecular Formula : C23H25N3O5
- Molecular Weight : 423.46 g/mol
- CAS Number : 922862-07-5
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key reagents include:
- Dimethoxybenzene
- Hydrazine hydrate
- Acetic anhydride
- Various catalysts (e.g., sulfuric acid)
The synthetic routes are optimized for yield and purity, often employing automated systems in industrial settings to adhere to green chemistry principles.
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors, leading to diverse biological effects. The incorporation of fluorine atoms enhances metabolic stability and lipophilicity, facilitating better central nervous system (CNS) distribution.
Anticonvulsant Activity
Research indicates that compounds similar to this one exhibit significant anticonvulsant properties. For instance, studies have shown that derivatives containing the trifluoromethyl group demonstrate enhanced efficacy in models of epilepsy, particularly in maximal electroshock (MES) tests.
Table 1: Anticonvulsant Activity Summary
Compound ID | Dose (mg/kg) | MES Protection | Time Point (h) |
---|---|---|---|
Compound 14 | 100 | Yes | 0.5 |
Compound 19 | 300 | Yes | 0.5 |
Compound 24 | 100 | Yes | 4 |
The introduction of the trifluoromethyl group has been shown to be essential for the anticonvulsant activity observed in this series of compounds .
Antitumor Activity
In addition to anticonvulsant effects, there is emerging evidence suggesting potential anticancer properties. For example, related compounds have been identified as inhibitors of c-KIT kinase, which is implicated in various cancers such as gastrointestinal stromal tumors (GISTs). These compounds exhibit potent activity against both wild-type and drug-resistant mutant forms of c-KIT .
Case Studies
-
Anticonvulsant Screening :
A study conducted on various N-phenyl derivatives revealed that those with a trifluoromethyl substituent showed superior protection against seizures in animal models compared to their non-fluorinated counterparts . -
c-KIT Inhibition :
Another study highlighted the efficacy of a related compound against c-KIT mutants in mouse models, demonstrating good pharmacokinetic profiles and significant antitumor efficacy . This suggests that modifications similar to those found in our compound could lead to novel therapeutic applications.
Properties
IUPAC Name |
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3/c1-29-16-7-2-4-13(10-16)17-8-9-19(28)26(25-17)12-18(27)24-15-6-3-5-14(11-15)20(21,22)23/h2-11H,12H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUOTYRNXNKLPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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